Ac-LEHD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Ac Lehd Afc As a Caspase Substrate
Enzymatic Hydrolysis Mechanism by Initiator Caspases
The functionality of Ac-LEHD-AFC is centered on its role as a specific substrate for a subset of caspases, a family of cysteine-aspartic proteases that are central to the process of apoptosis (programmed cell death). Caspases are broadly categorized into initiator and effector caspases. Initiator caspases, such as caspase-9, and to some extent caspase-4 and caspase-5, are activated upstream in apoptotic signaling pathways. ulab360.com These enzymes exhibit a high degree of specificity for particular tetrapeptide sequences within their target proteins.
The optimal cleavage recognition sequence for caspase-9 is the LEHD motif. rndsystems.com The this compound compound mimics a natural substrate, presenting this specific sequence to the active site of the caspase. The enzymatic reaction proceeds through a hydrolytic mechanism characteristic of cysteine proteases. The cysteine residue in the catalytic site of the caspase attacks the peptide bond C-terminal to the aspartic acid residue in the LEHD sequence. This nucleophilic attack, facilitated by a nearby histidine residue, results in the cleavage of the substrate. This process is highly specific; the enzyme's substrate-binding pocket is structurally configured to accommodate the side chains of the leucine, glutamic acid, histidine, and aspartic acid residues, ensuring that only caspases with this specific recognition profile can efficiently hydrolyze the substrate. The activation of caspase-9 itself is a regulated process, often involving its association with the Apaf-1 apoptosome, a multimeric protein complex that forms in response to cellular stress signals like the release of cytochrome c from mitochondria. thermofisher.compnas.org
Release and Detection of the Fluorogenic Moiety
The cleavage of this compound by an active initiator caspase results in the separation of the tetrapeptide from the fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated, uncleaved state, the AFC molecule is non-fluorescent or exhibits very low fluorescence due to quenching effects from the attached peptide. The enzymatic hydrolysis liberates the free AFC, leading to a significant increase in its fluorescence. cephamls.com
Spectral Characteristics of Free 7-amino-4-trifluoromethylcoumarin (AFC)
Free AFC is a fluorophore with distinct spectral properties that make it suitable for detection in biological assays. chemodex.com Compared to other common fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC), AFC absorbs and emits light at longer wavelengths. chemodex.comcaymanchem.com This can be advantageous in reducing background fluorescence from biological samples. The spectral properties of AFC are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | ~376-400 nm cephamls.comchemodex.com |
| Emission Wavelength (λem) | ~482-505 nm cephamls.comchemodex.com |
| Quantum Yield (Φ) | ~0.53 chemodex.comaatbio.com |
The excitation maximum is in the near-ultraviolet range, while the emission maximum is in the blue-green region of the visible spectrum. cephamls.comcephamls.com This significant Stokes shift (the difference between excitation and emission wavelengths) is beneficial for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.
Quantitative Fluorometric Readout for Enzymatic Activity
The release of AFC upon cleavage of this compound provides a direct and quantifiable measure of caspase activity. The intensity of the fluorescence emitted is directly proportional to the amount of AFC liberated, which in turn is a function of the enzymatic activity of the caspase being assayed. biopioneer.com.tw This principle forms the basis of numerous commercially available caspase activity assay kits. cephamls.com
To perform a quantitative assay, a sample containing the caspase of interest (e.g., a cell lysate) is incubated with this compound under optimized buffer conditions. biopioneer.com.twmedchemexpress.com The reaction is typically carried out at 37°C for a defined period, during which the active caspase cleaves the substrate. biopioneer.com.tw The resulting fluorescence is then measured using a fluorometer or a fluorescence microplate reader, with the excitation and emission wavelengths set to the optimal values for AFC. cephamls.combiopioneer.com.tw
A standard curve can be generated using known concentrations of free AFC to correlate the measured fluorescence intensity with the absolute amount of cleaved substrate. researchgate.net By comparing the rate of AFC release in an experimental sample to that of a control (e.g., an uninduced or inhibitor-treated sample), the fold-increase in caspase activity can be accurately determined. biopioneer.com.tw Typical assay protocols involve resuspending cell pellets in a lysis buffer, incubating the lysate with a reaction buffer containing DTT (dithiothreitol), and then adding the this compound substrate to initiate the reaction. biopioneer.com.tw The final concentration of the substrate is often in the range of 50 µM. biopioneer.com.tw
Methodological Applications of Ac Lehd Afc in Caspase Activity Assays
General Considerations for Fluorometric Caspase Activity Measurements
Reliable and reproducible measurement of caspase activity using fluorometric substrates like Ac-LEHD-AFC necessitates careful optimization of the experimental conditions. Key considerations include the composition of the reaction buffer and the concentration of the substrate used for kinetic analysis.
The reaction buffer provides the chemical environment for the enzymatic reaction and its composition can significantly impact caspase activity. A typical assay buffer for caspase-9 includes a buffering agent to maintain a stable pH, salts, and a reducing agent.
Buffering Agents and pH: Caspase-9 activity is pH-dependent. Buffers such as HEPES and MES are commonly used to maintain the optimal pH for the reaction. nih.govsigmaaldrich.com For instance, some protocols specify a buffer of 50 mM MES at a pH of 6.5, while others utilize 20 mM HEPES at pH 7.5. nih.govsigmaaldrich.com The choice of pH can be critical, with some studies performing assays at a neutral pH of 7.4 or 7.1 to better mimic physiological conditions. medchemexpress.comubpbio.com
Additives: Various additives are often included to optimize the reaction. Polyethylene glycol (PEG), such as PEG 8000, is frequently used, sometimes at concentrations of 10% or 20%. sigmaaldrich.comportlandpress.comnih.gov Detergents like CHAPS may be included at low concentrations (e.g., 0.1%) to prevent protein aggregation. sigmaaldrich.com Salts like potassium chloride (KCl) or sodium chloride (NaCl) are also standard components. nih.govsigmaaldrich.com
Reducing Agents: Caspases are cysteine proteases, and their catalytic cysteine residue must remain in a reduced state for activity. Therefore, a reducing agent like dithiothreitol (B142953) (DTT) is an essential component of the reaction buffer, typically at concentrations ranging from 2 mM to 10 mM. biopioneer.com.twnih.govsigmaaldrich.com
Chelating Agents: A chelating agent such as EDTA is often included at a concentration of around 1 mM to sequester divalent metal ions that could interfere with the assay. sigmaaldrich.com
A representative assay buffer might contain 50 mM MES (pH 6.5), 10% PEG 8000, 0.1% CHAPS, 1 mM EDTA, and 5 mM DTT. sigmaaldrich.com Another example is a buffer containing 20 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM DTT. nih.gov
To accurately determine the kinetic parameters of an enzyme like caspase-9, it is crucial to use an optimal concentration of the substrate, this compound. The relationship between the reaction rate and substrate concentration is described by the Michaelis-Menten equation. To find the optimal concentration, a substrate titration experiment is performed. nih.govumass.edu
This involves measuring the initial rate of the enzymatic reaction across a wide range of this compound concentrations, for example, from 0 to 300 µM or even up to 3000 µM. portlandpress.comnih.govumass.edu The initial velocities are then plotted against the corresponding substrate concentrations. umass.edu For routine assays not focused on determining kinetic constants, a fixed, saturating concentration of the substrate is used. A common working concentration for this compound is 50 µM, which is often sufficient to ensure the reaction rate is proportional to the enzyme concentration. biopioneer.com.twubpbio.com However, for detailed kinetic analysis, concentrations should span below and above the Michaelis constant (KM).
Measurement of Caspase-9 Activity using this compound
This compound is particularly well-suited for measuring the activity of caspase-9, the apex initiator caspase of the intrinsic apoptosis pathway. nih.gov It can be used in assays with purified enzymes and in complex biological samples like cell lysates.
Assays using purified recombinant caspase-9 allow for the direct characterization of the enzyme's catalytic properties without interference from other cellular components. nih.govportlandpress.com In a typical setup, a known concentration of purified caspase-9 is added to a reaction buffer optimized for its activity. nih.govumass.edu The reaction is initiated by the addition of the this compound substrate. nih.gov
The mixture is incubated at a controlled temperature, usually 37°C, and the increase in fluorescence is monitored over time using a fluorometer or a fluorescence microplate reader. biopioneer.com.twumass.edunih.gov The excitation and emission wavelengths are set to approximately 400 nm and 505 nm, respectively, to specifically detect the released AFC fluorophore. biopioneer.com.tw The rate of fluorescence increase provides a direct measure of the caspase-9 activity. nih.gov These assays are fundamental for studying the enzyme's basic catalytic mechanism and for screening potential inhibitors or activators. umass.edu
Measuring caspase-9 activity in cell lysates is essential for studying apoptosis in a cellular context. The process begins with inducing apoptosis in a cell culture using a desired method. biopioneer.com.tw The cells are then harvested and resuspended in a chilled lysis buffer. biopioneer.com.tw This buffer is designed to rupture the cell membranes and release the cellular contents, including caspases, while preserving their enzymatic activity. A typical lysis buffer might contain Tris/HCl, NaCl, and detergents like Nonidet P-40, along with protease inhibitors to prevent non-specific protein degradation. medchemexpress.com
After incubation on ice to ensure complete lysis, the lysate is cleared by centrifugation. ubpbio.com A specific amount of the resulting supernatant (cell extract), typically 25-200 µg of total protein, is then added to a reaction buffer containing DTT. biopioneer.com.twmedchemexpress.com The caspase-9 activity is measured by adding this compound (e.g., to a final concentration of 50 µM) and incubating the mixture at 37°C for 1-2 hours. biopioneer.com.tw The resulting fluorescence is read with a fluorometer, and the activity in the apoptotic sample is compared to that of a non-induced control to determine the fold-increase in caspase-9 activity. biopioneer.com.tw To confirm that the measured activity is specific to caspases, a control reaction including a pan-caspase inhibitor like Z-VAD-FMK can be run in parallel. ubpbio.comubpbio.com
Detailed kinetic studies are performed to determine the Michaelis constant (KM) and the catalytic rate constant (kcat) for caspase-9 with the this compound substrate. The KM value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
To determine these parameters, the initial rates of this compound cleavage are measured at various substrate concentrations. umass.edunih.gov The data are then fitted to the Michaelis-Menten equation. Research has shown that the KM of caspase-9 for this compound can vary depending on the specific form of the enzyme. For example, a leucine-zipper linked dimeric caspase-9 (LZ-C9) was reported to have a KM of 465.7 ± 118.4 µM, while the caspase-9 holoenzyme (C9Holo) had a KM of 686.2 ± 136.9 µM. nih.gov Another study reported a KM of 185 µM and a kcat of 4.7 s⁻¹ for a form of caspase-9 lacking the CARD domain. columbia.edu The catalytic efficiency of the enzyme is often expressed as the kcat/KM ratio. One study determined the kcat/KM of caspase-9 for this compound to be (12.8 ± 1.1) x 10⁴ M⁻¹s⁻¹. nih.govumass.edu These kinetic parameters are crucial for quantitatively comparing the catalytic efficiency of different caspase-9 variants or for assessing the potency of inhibitors. nih.govcolumbia.edu
Detection of Caspase-4 and Caspase-5 Activities with this compound
While prominently known as a substrate for the initiator caspase-9, this compound is also effectively cleaved by the inflammatory caspases, caspase-4 and caspase-5. tocris.comcephamls.comnovopro.cnfishersci.pt This makes it a valuable reagent for investigating cellular pathways linked to inflammation and the innate immune response, where these caspases play a critical role.
Caspase-4 (and its murine ortholog, caspase-11) and caspase-5 are activated by the direct binding of intracellular lipopolysaccharide (LPS) from gram-negative bacteria, triggering a form of inflammatory cell death known as pyroptosis. Assays utilizing this compound can monitor the activation of these caspases in cellular models of bacterial infection or inflammation. The hydrolysis of this compound in cell lysates provides a sensitive measure of caspase-4/5 enzymatic activity, signaling the activation of this specific inflammatory cascade. cephamls.com Although other substrates like Ac-LEVD-AFC are also used for caspase-4, this compound remains a potent and widely utilized tool for this application due to its effective turnover rate. cephamls.comcephamls.com
Comparative Methodologies with Other Fluorogenic Caspase Substrates
To achieve a nuanced understanding of specific cell death pathways, researchers often employ a panel of fluorogenic substrates in parallel. This comparative approach allows for the dissection of complex signaling networks by simultaneously measuring the activity of different caspases within the same biological sample.
Interactive Table 1: Key Fluorogenic Substrates for Comparative Caspase Assays
| Substrate | Peptide Sequence | Primary Caspase Target(s) | Apoptotic Pathway |
|---|---|---|---|
| This compound | Ac-Leu-Glu-His-Asp-AFC | Caspase-9, Caspase-4, Caspase-5 | Intrinsic Apoptosis, Inflammation |
| Ac-DEVD-AFC | Ac-Asp-Glu-Val-Asp-AFC | Caspase-3, Caspase-7 | Effector (Common Pathway) |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp-AFC | Caspase-8 | Extrinsic Apoptosis |
A common experimental design involves the concurrent use of this compound and Ac-DEVD-AFC to differentiate between the activation of an initiator caspase (caspase-9) and a primary executioner caspase (caspase-3). cephamls.comabcam.comnih.gov Caspase-9 is the apex protease of the intrinsic (mitochondrial) apoptotic pathway, activated by the release of cytochrome c. abcam.com Once active, caspase-9 cleaves and activates downstream effector caspases, most notably caspase-3.
By measuring the cleavage of both this compound and Ac-DEVD-AFC over a time course, researchers can elucidate the temporal hierarchy of the apoptotic cascade. For instance, in studies inducing apoptosis with agents like etoposide, an increase in caspase-9 activity (measured by this compound) is often detected prior to or concurrently with a surge in caspase-3 activity (measured by Ac-DEVD-AFC). abcam.com This pattern confirms the activation of the intrinsic pathway, where caspase-9 acts upstream of caspase-3. abcam.comnih.gov
To distinguish the intrinsic pathway from the extrinsic (death receptor-mediated) pathway, this compound is used alongside Ac-IETD-AFC, the preferred substrate for caspase-8. abcam.comcenmed.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment and activation of caspase-8.
Running parallel assays with these two substrates can reveal which pathway is dominant in a given apoptotic stimulus. For example, in etoposide-induced apoptosis in HeLa cells, a significant increase in caspase-9 activity was observed, while caspase-8 activity remained unchanged in the initial hours, clearly indicating the engagement of the intrinsic pathway. abcam.com Conversely, stimulation with ligands like TRAIL would be expected to show a primary increase in Ac-IETD-AFC cleavage. This methodological separation is crucial for mapping the specific signaling routes that lead to apoptosis. novopro.cn
When working with complex biological samples such as cell or tissue lysates, the environment contains a multitude of active proteases. cenmed.comnovopro.cn While this compound is a recognized substrate for caspase-9, its known cross-reactivity with inflammatory caspases-4 and -5 necessitates careful interpretation of results. tocris.comnovopro.cnfishersci.pt The term "LEHDase activity" is sometimes used to reflect this broader specificity. cenmed.com
Therefore, assessing substrate specificity is paramount. Research findings based solely on the cleavage of this compound are often corroborated with additional methods. For instance, the identity of the active caspase is frequently confirmed by Western blotting, using antibodies that detect the cleaved (active) forms of specific caspases. abcam.com Furthermore, kinetic studies characterizing the Michaelis-Menten constant (Km) reveal the affinity of the substrate for different enzymes. While dimerization of caspase-9 is sufficient for it to cleave LEHD-AFC, its affinity for its natural substrate, pro-caspase-3, is greatly enhanced by its association with the apoptosome complex. biopioneer.com.tw This highlights that while this compound is a useful tool, its activity in a complex mixture reflects a combination of enzyme concentration, substrate affinity, and the presence of regulatory protein complexes.
Ac Lehd Afc in Apoptosis Research: Elucidating Cell Death Signaling Pathways
Monitoring Caspase-9 Activation as a Hallmark of Apoptotic Progression
The activation of caspase-9 marks a critical commitment point in the intrinsic apoptotic pathway. Ac-LEHD-AFC serves as a standard tool for monitoring this event, offering a direct measure of the enzyme's catalytic activity. nih.gov
The canonical intrinsic pathway is initiated by intracellular stress signals that lead to the release of cytochrome c from the mitochondria into the cytoplasm. pnas.orgportlandpress.com In the presence of dATP or ATP, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization into a heptameric wheel-shaped complex known as the apoptosome. pnas.orgpnas.org This structure then recruits procaspase-9, facilitating its dimerization and subsequent auto-activation. pnas.org
The activity of this fully formed holo-apoptosome complex is frequently confirmed using this compound. Research has demonstrated that the protease activity of wild-type caspase-9 is markedly stimulated by the apoptosome, a process that can be directly quantified by the cleavage of this compound. nih.gov Studies have utilized this assay to investigate the inhibitory effects of various molecules on apoptosis. For instance, research has shown that a protein from the parasite Toxoplasma gondii can dose-dependently prevent the cytochrome c-triggered activation of caspase-9 in a reconstituted system, as measured by a reduction in LEHD-AFC cleavage. microbialcell.com Similarly, the vaccinia virus protein F1LTM has been shown to inhibit apoptosome-mediated caspase-9 activation, an effect confirmed by the reduced hydrolysis of this compound. researchgate.net These findings underscore the utility of this compound in dissecting the molecular regulation of apoptosome function.
While the apoptosome is the classical activator of caspase-9, research has revealed that caspase-9 can also be activated through alternative mechanisms. The this compound assay has been instrumental in identifying and characterizing these non-canonical pathways.
One significant apoptosome-independent pathway involves the death receptor ligand, Tumor Necrosis Factor (TNF). Studies in murine embryonic fibroblasts have shown that in response to TNF, the initiator caspase-8 can directly cleave and activate caspase-9 without the need for Apaf-1 or the apoptosome. nih.gov In these experiments, caspase-9-like activity (LEHDase activity) was detected in Apaf-1-deficient cells treated with TNF, confirming an alternative activation route. nih.gov This caspase-8-mediated activation of caspase-9 appears to trigger a distinct cell death pathway involving lysosomal membrane permeabilization. nih.gov
Another proposed apoptosome-independent mechanism involves reactive oxygen species (ROS). In conditions of mitochondrial dysfunction where the assembly of holo-cytochrome c is impaired, increased ROS levels may lead to the activation of caspase-9 within the mitochondria, independent of the cytoplasmic apoptosome. researchgate.net The use of this compound in such specialized contexts allows researchers to detect caspase-9 activity and distinguish it from the canonical cytochrome c-driven pathway.
Analysis of Initiator Caspase Contribution to Mitochondrial Apoptotic Pathways
Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway, typically involving caspase-8, and the intrinsic (mitochondrial) pathway, which is dependent on caspase-9. This compound is crucial for specifically implicating the mitochondrial pathway in cell death induced by various stimuli. By comparing the activity of caspase-9 (using this compound) with that of caspase-8 (often using Ac-IETD-AFC), researchers can determine which initiation pathway is dominant. nih.govspandidos-publications.com
For example, studies on the effects of a novel xylocydine-derived compound, JRS-15, on HeLa cells showed a marked increase in caspase-9 and caspase-3 activity, while caspase-8 activity remained unchanged. nih.gov This selective activation, measured by the cleavage of this compound, strongly indicated that JRS-15 triggers cell death primarily through the mitochondrial pathway. nih.gov Similarly, the aldehyde acrolein was found to induce apoptosis in Chinese Hamster Ovary (CHO) cells by activating caspase-9, pointing to the involvement of the intrinsic pathway. core.ac.uk In another study, a small molecule, CDS-3078, was shown to induce apoptosis in HeLa cells by significantly increasing the activity of caspase-9 and caspase-3, with minimal effect on caspase-8. spandidos-publications.com These examples highlight how this compound provides definitive evidence for the engagement of the mitochondrial apoptotic machinery.
Disentangling Caspase-Dependent and Caspase-Independent Cell Death Modalities
While caspases are the primary executioners of apoptosis, cells can also undergo a caspase-independent form of programmed cell death. This compound, often used in conjunction with pan-caspase inhibitors like Z-VAD-FMK, is a valuable tool for distinguishing between these two modalities. ubpbio.comaai.org If a cell death stimulus is applied and caspase-9 activity (measured by this compound cleavage) is detected and can be blocked by a caspase inhibitor to prevent cell death, the pathway is considered caspase-dependent. aai.org
Research on neurotoxin-induced death of dopaminergic neurons provides a clear example. In this system, mitochondrial damage and cytochrome c release were observed. However, the progression to a caspase-dependent death, marked by the activation of caspase-9 and caspase-3, was found to be contingent on cellular ATP levels. jneurosci.org Using a reconstitution assay with this compound, it was shown that adding ATP to cytosolic extracts from neurotoxin-treated cells was sufficient to activate caspase-9. jneurosci.org This suggests that following a death stimulus, the intracellular energy state can act as a switch, determining whether the cell dies via a caspase-dependent or caspase-independent pathway. jneurosci.org
Evaluation of Apoptosis-Inducing and Modulating Agents
A significant application of the this compound assay is in the screening and mechanistic evaluation of novel therapeutic agents or toxic compounds that induce apoptosis.
Environmental stressors like heat can cause cellular damage and trigger apoptosis. The this compound assay has been widely used to quantify the impact of heat stress on the mitochondrial apoptotic pathway across various cell types.
Studies on Human Umbilical Vein Endothelial Cells (HUVECs) subjected to intense heat stress (43°C) showed a significant, time-dependent increase in caspase-9 activity, which was detected as early as 3 hours after treatment. nih.govnih.govresearchgate.net This activation of caspase-9, along with downstream caspase-3 activation, confirmed that heat stress induces apoptosis via the mitochondrial pathway in these cells. nih.govnih.gov Similar findings were observed in intestinal cancer cells (SW480), where heat stress also led to a time-dependent increase in caspase-9 activity. oncotarget.com Research on human neutrophils exposed to febrile-range hyperthermia (39.5°C) also reported an accelerated activation of caspase-9 compared to cells kept at a normal body temperature. aai.org
The following table summarizes research findings on heat stress-induced caspase-9 activation measured using this compound.
| Cell Type | Stress Condition | Time Point(s) | Observed Caspase-9 Activation (Fold Increase vs. Control) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 43°C for 2h | 3h, 6h, 9h | > 2-fold increase at 3h, sustained or increased at later points | nih.gov, nih.gov |
| Human Neutrophils (PMN) | 39.5°C | 15 min, 30 min | ~2-fold increase at 30 min | aai.org |
| Human Colon Adenocarcinoma Cells (SW480) | 43°C for 2h | 3h, 6h, 12h, 24h | Significant, time-dependent increase starting at 3h | oncotarget.com |
Assessment of Chemotherapeutic Drug-Induced Apoptosis (e.g., Idarubicin, Curcumin (B1669340), Xylocydine-Derived Compounds)
The fluorogenic substrate this compound is a specific and sensitive tool for quantifying the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. Its application has been pivotal in elucidating the mechanisms by which various chemotherapeutic agents induce programmed cell death. By measuring the fluorescence emitted upon cleavage of this compound by active caspase-9, researchers can precisely assess the induction of apoptosis in response to drug treatment. This section details the use of this compound in evaluating apoptosis induced by idarubicin, curcumin, and novel xylocydine-derived compounds.
Idarubicin
Interactive Table: Idarubicin-Induced Caspase-9 Activation
| Cell Line | Treatment | Method | Key Finding | Reference |
| HL-60 | Idarubicin | Measurement of this compound cleavage | Induced catalytic activation of caspase-9 | cpho.or.kr |
| CEM | Idarubicin | General caspase activity analysis | IDA-induced activation of caspase-9 and caspase-3 occurred simultaneously with a reduction in mitochondrial membrane potential | nih.gov |
Curcumin
Curcumin, a natural polyphenol derived from turmeric, has been extensively studied for its pro-apoptotic effects in a wide range of cancer cell lines. The use of this compound has been central to demonstrating that curcumin often triggers the mitochondrial-mediated apoptotic cascade.
In human non-small cell lung cancer (NCI-H460) cells, treatment with curcumin stimulated the activities of caspase-3, -8, and -9. iiarjournals.org The activation of caspase-9, specifically, points to the involvement of the intrinsic pathway, where cytosolic cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3. iiarjournals.org
Similarly, in human colon cancer cells (HCT116), this compound was used to assess caspase-9 activation. oup.com Treatment with curcumin resulted in a significant increase in caspase-9 activity in Bax-proficient cells, which was blocked in Bax-deficient cells, highlighting the critical role of the pro-apoptotic protein Bax upstream of caspase-9 activation in curcumin-induced apoptosis. oup.com
In another study on castration-resistant prostate cancer (CRPC) cells (DU145 and PC3), curcumin was shown to induce dose-dependent apoptosis, which was accompanied by the activation of caspase-9 and caspase-3. dovepress.com Furthermore, research on ACHN kidney cancer cells demonstrated that combining curcumin with TRAIL (TNF-related apoptosis-inducing ligand) led to the activation of caspase-8, -9, and -3/7, with this compound being used to quantify the specific activity of caspase-9. mdpi.com This indicates that curcumin can sensitize cancer cells to other therapeutic agents, amplifying the apoptotic signal through the intrinsic pathway.
Interactive Table: Curcumin-Induced Caspase-9 Activation
| Cell Line | Treatment | Method | Key Finding | Reference |
| NCI-H460 (Non-small cell lung cancer) | Curcumin | Flow cytometric assay for caspase activities | Stimulated the activities of caspase-3, -8, and -9 | iiarjournals.org |
| HCT116 (Colon cancer) | Curcumin | Fluorimetric assay with this compound | Induced caspase-9 activation, which was dependent on the presence of Bax | oup.com |
| DU145 and PC3 (Prostate cancer) | Curcumin | Western blot for caspase-9 expression | Induced caspase-related apoptosis with expression of caspase-9 | dovepress.com |
| ACHN (Kidney cancer) | Curcumin and TRAIL | Fluorogenic assay with this compound | Combination treatment induced activation of caspase-9 | mdpi.com |
| MDA-MB231 (Breast cancer) | Curcumin | Fluorogenic assay with LEHD-AFC | Apaf-1-mediated caspase-9 activation initiates the caspase cascade | nih.gov |
Xylocydine-Derived Compounds
Xylocydine is a novel cyclin-dependent kinase (cdk) inhibitor that has shown some pro-apoptotic activity, though its efficacy can be limited. mdpi.comnih.gov To enhance its anticancer potential, derivatives have been synthesized and evaluated. One such novel derivative, JRS-15, has demonstrated significantly stronger cytotoxic and pro-apoptotic activity than its parent compound across various cancer cell lines. mdpi.comnih.gov
In mechanistic studies using HeLa cells, the role of the intrinsic apoptotic pathway in JRS-15-induced cell death was investigated using this compound. nih.gov Following treatment with JRS-15, a cell-free caspase activity assay was performed. The results showed a marked upregulation in caspase-9 activity, which was detected as early as 12 hours post-treatment and increased dramatically by 18 and 24 hours. mdpi.comnih.gov In contrast, the activity of caspase-8, the initiator caspase of the extrinsic pathway, remained unchanged. nih.gov The dependence on caspase-9 was further confirmed by the observation that a caspase-9 inhibitor (z-LEHD-fmk) could significantly block the morphological changes associated with apoptosis induced by JRS-15. mdpi.comnih.gov These findings, facilitated by the use of this compound, clearly indicate that the enhanced apoptotic effect of the xylocydine-derivative JRS-15 is mediated through the mitochondrial-dependent, caspase-9-driven pathway. mdpi.comnih.gov
Interactive Table: JRS-15 (Xylocydine-Derivative)-Induced Caspase-9 Activation
| Cell Line | Treatment | Method | Key Finding | Reference |
| HeLa, HepG2, SK-HEP-1, PC-3M, A549 | JRS-15 | Cell-Free Caspase Activity Assay with this compound | JRS-15 treatment markedly upregulated caspase-9 activity, while caspase-8 activity remained unchanged. | mdpi.comnih.gov |
Role of Ac Lehd Afc in the Evaluation of Caspase Inhibitors
Quantitative Assessment of Caspase-9 Inhibitory Potency
Ac-LEHD-AFC is extensively used to quantitatively determine the potency of caspase-9 inhibitors. In a typical fluorometric assay, recombinant caspase-9 is incubated with a potential inhibitor for a set period before the addition of this compound. ebi.ac.ukcephamls.com The rate of AFC release is then monitored over time using a spectrofluorometer. cephamls.comebi.ac.uk
The presence of an effective inhibitor reduces the rate of substrate cleavage. By testing a range of inhibitor concentrations, researchers can generate dose-response curves. From these curves, a key parameter, the half-maximal inhibitory concentration (IC₅₀), can be calculated. The IC₅₀ value represents the concentration of an inhibitor required to reduce caspase-9 activity by 50% and is a standard measure of the inhibitor's potency. ebi.ac.uk This method allows for the direct comparison of the effectiveness of different inhibitory compounds. For instance, studies have employed this assay to demonstrate the concentration-dependent inhibition of recombinant active caspase-9 by various inhibitor of apoptosis proteins (IAPs). biopioneer.com.tw Similarly, it has been used to evaluate the inhibitory effects of extracts from natural sources on human recombinant caspase-9. uni.lu
Characterization of Inhibitor Specificity (e.g., Z-LEHD-FMK vs. Pan-Caspase Inhibitors like Z-VAD-FMK)
A critical aspect of characterizing a caspase inhibitor is determining its specificity. This compound is essential for distinguishing between inhibitors that selectively target caspase-9 and those that have a broad-spectrum activity against multiple caspases. abcam.com This is achieved by comparing the inhibitor's effect on caspase-9 activity (measured with this compound) against its effect on other caspases, which are assayed using their own preferred fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3/7 or Ac-IETD-AFC for caspase-8). ebi.ac.uknih.gov
For example, Z-LEHD-FMK is recognized as a preferential and irreversible inhibitor of caspase-9. invivochem.comciteab.comcgenomix.com When tested in an assay using this compound, it demonstrates potent inhibition of caspase-9. abcam.comciteab.com However, its inhibitory effect on other caspases is significantly weaker. abcam.com In contrast, a pan-caspase inhibitor like Z-VAD-FMK (N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is designed to be a general, irreversible inhibitor of most caspases. invivochem.comciteab.comnih.gov Studies show that Z-VAD-FMK effectively blocks the activity of caspase-9, as measured by the cleavage of this compound, but also potently inhibits other caspases like caspase-3 and caspase-8. ebi.ac.ukciteab.comnih.gov This differential inhibition profile, made clear through the use of specific substrates like this compound, is crucial for classifying inhibitors and selecting appropriate tools for research into specific apoptotic pathways. citeab.com
Table 1: Comparative Inhibitory Activity This table illustrates the differential inhibitory potency (IC₅₀ in µM) of a caspase-9 specific inhibitor versus a pan-caspase inhibitor against various caspases. Data is representative of findings in the literature.
| Inhibitor | Target Caspase | Substrate | Representative IC₅₀ (µM) | Specificity |
| Z-LEHD-FMK | Caspase-9 | This compound | Low µM | Specific |
| Caspase-3 | Ac-DEVD-AFC | High µM / Ineffective | ||
| Caspase-8 | Ac-IETD-AFC | High µM / Ineffective | ||
| Z-VAD-FMK | Caspase-9 | This compound | Low µM | Pan-Caspase |
| Caspase-3 | Ac-DEVD-AFC | Low µM | ||
| Caspase-8 | Ac-IETD-AFC | Low µM |
Investigation of Inhibitor Binding Kinetics and Mechanisms
Beyond measuring potency and specificity, this compound is integral to detailed mechanistic and kinetic studies of caspase-9 inhibition. By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, researchers can elucidate the inhibitor's mechanism of action (e.g., competitive, non-competitive, or uncompetitive).
Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for caspase-9 with its substrate this compound can be determined by fitting initial velocity data to the Michaelis-Menten equation. citeab.comnih.gov The Kₘ value reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. These baseline parameters are essential for understanding how an inhibitor alters the enzyme's catalytic efficiency (kcat/Kₘ). citeab.comnih.gov
Furthermore, this compound is used in active-site titration experiments. This technique is particularly useful for irreversible inhibitors, such as those with a fluoromethylketone (FMK) warhead like Z-VAD-FMK. citeab.comnih.gov In these assays, the enzyme is incubated with increasing concentrations of the irreversible inhibitor until activity, measured by the cleavage of excess this compound, is completely abolished. nih.gov This allows for the precise determination of the concentration of active enzyme in a sample, which is crucial for accurate kinetic analysis and understanding the stoichiometry of inhibition. citeab.comnih.gov
Applications of Ac Lehd Afc in Diverse Biological Systems and Disease Models
Cancer Biology: Studying Apoptosis Induction and Resistance in Malignant Cells
The induction of apoptosis, or programmed cell death, is a primary goal of many cancer treatments. nih.gov Ac-LEHD-AFC serves as a crucial reagent in cancer research for elucidating the mechanisms of drug-induced apoptosis and overcoming resistance.
A key pathway for inducing apoptosis in cancer cells is the intrinsic or mitochondrial pathway, which is initiated by intracellular stress signals and converges on the activation of caspase-9. nih.gov The release of cytochrome c from the mitochondria into the cytosol triggers the assembly of the apoptosome, a protein complex that recruits and activates pro-caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, leading to the execution of the apoptotic program.
Researchers utilize this compound to directly measure the efficacy of novel therapeutic agents in activating this pathway. By incubating cell lysates from treated cancer cells with this compound, the level of caspase-9 activation can be precisely quantified. nih.govspandidos-publications.com An increase in AFC fluorescence corresponds to heightened caspase-9 activity, providing a clear indicator of apoptosis induction. nih.gov
Several studies highlight the application of this compound in evaluating new anti-cancer compounds:
The novel xylocydine-derived compound JRS-15 was shown to significantly increase caspase-9 activity in a panel of human cancer cell lines, including HeLa, HepG2, and A549, confirming its pro-apoptotic effects. nih.gov
In models of hypoxia-induced apoptosis in oral carcinoma cells, this compound was used to demonstrate a consistent elevation in caspase-9 activity. nih.gov
Treatment of MDA-MB-231 breast cancer cells with the anti-estrogen drug tamoxifen (B1202) was found to stimulate caspase-9 activation, which was monitored using this compound. aacrjournals.org
A novel small molecule, CDS-3078, was demonstrated to induce apoptosis in HeLa cervical cancer cells, with its mechanism involving a significant increase in caspase-9 activity as measured by an this compound-based assay. spandidos-publications.com
The natural compound curcumin (B1669340) was also shown to activate caspase-9 in human colon cancer cells, an effect quantified through the cleavage of this compound. researchgate.net
Table 1: Research Findings on Caspase-9 Activation by Anti-Cancer Agents Using this compound
| Therapeutic Agent | Cancer Cell Line(s) | Key Finding | Reference(s) |
|---|---|---|---|
| JRS-15 | HeLa, HepG2, SK-HEP-1, PC-3M, A549 | Induced significant increase in caspase-9 activity. | nih.gov |
| Hypoxia | 686 and 1386 oral carcinoma | Elevated caspase-9 proteolytic activity. | nih.gov |
| Tamoxifen | MDA-MB-231 (Breast Cancer) | Stimulated caspase-9-like activity. | aacrjournals.org |
| CDS-3078 | HeLa (Cervical Cancer) | Increased caspase-9 activity, indicating mitochondrial-mediated apoptosis. | spandidos-publications.com |
| Curcumin | SW480 (Colon Cancer) | Mediated changes in caspase-9 activity. | researchgate.net |
Chemoresistance remains a major obstacle in cancer therapy. One strategy to overcome this is chemosensitization, where a non-toxic or less-toxic agent is used to render cancer cells more susceptible to the apoptotic effects of conventional chemotherapy drugs. This compound is instrumental in this area of research for verifying whether a sensitizing agent potentiates the pro-apoptotic activity of a chemotherapeutic drug via the caspase-9 pathway.
For instance, a study on human head and neck squamous cell carcinoma (HNSCC) investigated the potential of quercetin (B1663063) to sensitize HeP2 cells to the widely used drug cisplatin (B142131). tandfonline.com While either quercetin or cisplatin alone induced a modest increase in caspase-9 activity, priming the cells with quercetin before cisplatin treatment led to a significantly greater activation of caspase-9, as measured by the cleavage of this compound. tandfonline.com This demonstrated that quercetin enhances cisplatin-induced apoptosis by augmenting the intrinsic apoptotic pathway.
In another study, a mutant of the Apoptosis-Inducing Factor (AIF) that binds to Heat Shock Protein 70 (HSP70), termed ADD70, was explored as a chemosensitizer. aacrjournals.org When mouse embryonic fibroblast cells were treated with cisplatin, those also expressing ADD70 showed a markedly higher level of caspase-9 activity compared to control cells, indicating that disrupting the protective function of HSP70 sensitizes cells to chemotherapy-induced, caspase-9-dependent apoptosis. aacrjournals.org
Neurobiology: Contributions to Caspase-Mediated Processes in Neurodegenerative Conditions
The progressive loss of neurons in neurodegenerative disorders such as Parkinson's disease (PD), Huntington's disease (HD), and Alzheimer's disease (AD) is often linked to aberrant activation of apoptotic pathways. Caspase-9, as the initiator of the mitochondrial death cascade, is a key player in this process. The use of this compound has been fundamental in dissecting the role of caspase-9 in various experimental models of neurodegeneration.
Parkinson's Disease: Research using primary cultures of mesencephalic dopaminergic neurons, the cell type primarily affected in PD, has employed the neurotoxin MPP+ to model the disease. In these models, this compound was used to show that MPP+ treatment leads to the activation of caspase-9, implicating the intrinsic apoptotic pathway in dopamine (B1211576) neuron death. nih.gov
Huntington's Disease: In cellular and animal models of HD, this compound has been used to assess therapeutic interventions. For example, studies demonstrated that the antibiotic minocycline (B592863) can inhibit caspase-9 activation, suggesting a potential neuroprotective mechanism. pnas.org Furthermore, in a rat model using the mitochondrial toxin 3-nitropropionate to induce striatal degeneration similar to that seen in HD, a significant increase in caspase-9 activity was detected in the affected brain region using this compound as the substrate. jneurosci.org
Alzheimer's Disease: In studies modeling neuronal apoptosis relevant to AD, serum deprivation of primary human neurons was shown to cause an increase in caspase-9-like activity, which was quantified with this compound. researchgate.net
Traumatic Brain Injury (TBI): The role of caspases in the secondary injury cascade following trauma is an active area of investigation. In cell-free assays, the potential neuroprotective agent peroxynitrite was shown to directly inhibit the enzymatic activity of recombinant caspase-9, an effect measured by a reduction in the cleavage of this compound. nih.gov
Inflammatory Research: Assessment of Caspase-4 and Caspase-5 in Inflammasome Pathways
Beyond its role in apoptosis, this compound also serves as a substrate for inflammatory caspases, specifically human caspase-4 and caspase-5. caymanchem.combiomol.comscbt.com These caspases are central to the non-canonical inflammasome pathway, an innate immune mechanism that detects and responds to cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria. life-science-alliance.org Activation of caspase-4/5 by LPS triggers a potent inflammatory response, including a form of cell death known as pyroptosis.
The ability of this compound to be cleaved by these caspases makes it a valuable tool for studying non-canonical inflammasome activation. For example, research on caspase-11, the mouse counterpart to human caspases-4 and -5, used this compound to demonstrate that LPS-induced dimerization of caspase-11 is the critical step that confers its proteolytic activity. life-science-alliance.org This "LEHD-ase" activity was a direct measure of caspase-11 activation within the non-canonical inflammasome. life-science-alliance.org While more specific substrates for inflammatory caspases exist, the cross-reactivity of this compound allows it to be used in broader screens or in systems where multiple caspase pathways might be co-activated. For instance, in studies aiming to identify inhibitors of inflammasome signaling, this compound can be used to monitor caspase activity. google.com
Virology: Investigating Viral Evasion Strategies Through Caspase Modulation (e.g., Baculoviral Inhibitor of Apoptosis Proteins)
To ensure their successful replication and propagation, many viruses have developed sophisticated strategies to counteract the host cell's apoptotic defense mechanisms. A primary target for this viral interference is the caspase cascade. This compound has been instrumental in studies aimed at understanding how viral proteins inhibit apoptosis, particularly through the modulation of caspase-9.
A prominent example comes from the study of Baculoviral Inhibitor of Apoptosis (IAP) proteins .
IAPs were first identified in baculoviruses and are characterized by the presence of a baculovirus IAP repeat (BIR) domain. nih.gov
Biochemical studies have demonstrated that IAPs from insect viruses, such as CpIAP and SfIAP, are potent and specific inhibitors of mammalian caspase-9. nih.gov The efficacy of this inhibition was directly tested in cell-free systems by measuring the reduction in Ac-DEVD-AFC and this compound cleavage. nih.gov
The baculoviral protein P49 has been characterized as a substrate inhibitor of human caspase-9. Its inhibitory capacity was precisely quantified by its ability to prevent the cleavage of the LEHD-afc substrate by purified caspase-9. embopress.org
The vaccinia virus (VACV) protein F1L, which shares homology with the Bcl-2 family of anti-apoptotic proteins, has also been shown to inhibit apoptosome-mediated activation of caspase-9, an effect that can be monitored with this compound. researchgate.net
Interestingly, studies using this compound have also revealed the context-dependency of some viral inhibitors. The viral proteins CrmA and p35, while effective at inhibiting purified recombinant caspase-9, were found to be poor inhibitors of the naturally formed active caspase-9 complex within a cell lysate, highlighting the importance of studying these interactions in a more physiological context. portlandpress.com
Beyond baculoviruses, this compound and related substrates have been used to investigate apoptosis modulation by other viruses, such as the paramyxovirus Simian Virus 5 (SV5) and reovirus, to determine the extent to which their anti-apoptotic proteins interfere with initiator caspase-9 activity. nih.govdtic.mil
Advanced Methodological Considerations and Future Research Directions
Adaptation of Ac-LEHD-AFC Assays for High-Throughput Screening Applications
The need to screen large compound libraries for potential modulators of apoptosis has driven the adaptation of this compound-based assays for high-throughput screening (HTS). The inherent fluorescence-based readout of the assay is well-suited for automation and miniaturization. Standard protocols involve the use of multi-well plates (e.g., 96-well) and fluorescence plate readers to quantify the release of the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) upon cleavage of the substrate by active caspase-9. cephamls.com
For HTS applications, several key adaptations are implemented:
Miniaturization: Assays are often scaled down to 384- or even 1536-well formats to reduce reagent consumption and increase throughput. This requires precise liquid handling instrumentation to dispense nanoliter volumes of cell lysates, reagents, and test compounds.
Automation: Robotic systems are employed for all steps of the assay, from cell seeding and compound addition to reagent dispensing and plate reading. This ensures reproducibility and minimizes manual error.
Optimized Reagents: Commercially available kits often provide ready-to-use, stabilized reagent formulations that are compatible with automated systems and extended incubation times.
Data Analysis Pipelines: Sophisticated software is used to process the large datasets generated from HTS campaigns, including normalization of fluorescence signals, calculation of activity percentages, and identification of "hits" based on predefined criteria.
These adaptations have enabled the screening of hundreds of thousands of compounds in a time-efficient manner, facilitating the discovery of novel apoptosis inducers and inhibitors.
Integration with Complementary Biochemical and Cell Biological Techniques
While the this compound assay provides a quantitative measure of caspase-9 enzymatic activity, its integration with other techniques offers a more comprehensive understanding of the apoptotic process.
Western Blotting: A common complementary technique is Western blot analysis to detect the cleavage of pro-caspase-9 into its active fragments. nih.govresearchgate.net This provides a direct visual confirmation of caspase-9 activation at the protein level. By correlating the enzymatic activity measured with the this compound assay with the levels of cleaved caspase-9 detected by Western blot, researchers can gain greater confidence in their findings. For instance, an increase in AFC fluorescence should correspond to an increase in the intensity of the cleaved caspase-9 bands on a Western blot. This dual-pronged approach helps to rule out potential artifacts and provides a more robust dataset. researchgate.netnih.gov
Fluorescence Microscopy: The principles of fluorogenic caspase substrates have been extended to cellular imaging. While this compound itself is typically used in cell lysates, cell-permeable analogs and other fluorescent probes targeting active caspase-9 allow for the visualization of caspase-9 activation in intact cells. These probes, often coupled with a fluoromethyl ketone (FMK) moiety for irreversible binding, enable the spatiotemporal tracking of caspase-9 activation within individual cells and sub-cellular compartments using fluorescence microscopy. This provides valuable insights into the dynamics of apoptosis that cannot be obtained from lysate-based assays alone.
Challenges and Limitations in this compound Application for Caspase-Specific Detection
Despite its widespread use, the application of this compound is not without its challenges and limitations that require careful consideration for accurate data interpretation.
Potential for Non-Specific Proteolytic Cleavage
A significant challenge is the potential for non-specific cleavage of this compound by other proteases, which can lead to false-positive results. While the LEHD sequence is a preferred substrate for caspase-9, other proteases, particularly those with overlapping substrate specificities, may also cleave the substrate to some extent.
Other Caspases: Although designed for caspase-9, other caspases might exhibit some level of activity towards the LEHD sequence.
Non-Caspase Proteases: Other families of proteases, such as cathepsins and calpains, which can be activated during certain forms of cell death, may also contribute to the cleavage of this compound.
To mitigate this, it is crucial to include appropriate controls in the experimental design. The use of a specific caspase-9 inhibitor, such as Z-LEHD-FMK, can help to confirm that the measured fluorescence is indeed due to caspase-9 activity. medchemexpress.comnih.govselleckchem.combio-techne.com A parallel reaction containing the inhibitor should show significantly reduced AFC fluorescence if caspase-9 is the primary enzyme responsible for substrate cleavage.
Influence of Cellular Context on Assay Performance
The cellular context, including the cell type and the nature of the apoptotic stimulus, can significantly influence the performance and interpretation of the this compound assay.
Cell Type-Specific Differences: Different cell types may have varying basal levels of proteases and endogenous inhibitors, which can affect the background fluorescence and the dynamic range of the assay. For example, the response to an apoptotic stimulus like staurosporine (B1682477) can differ between cell lines, leading to variations in the magnitude and kinetics of caspase-9 activation. nih.govresearchgate.net
Stimulus-Dependent Pathways: The mechanism of apoptosis induction can influence the timing and extent of caspase-9 activation. For instance, intrinsic pathway inducers that directly target the mitochondria will lead to a different caspase-9 activation profile compared to extrinsic pathway activators. Some stimuli may even trigger non-canonical pathways of caspase-9 activation. nih.gov
Therefore, it is essential to empirically optimize assay conditions for each cell type and experimental model. Direct comparison of absolute fluorescence values between different cell lines should be approached with caution, and data are often best represented as a fold-change relative to an untreated control for each specific cell type.
| Cell Line | Apoptotic Stimulus | Observation | Reference |
| HCT116 | TRAIL | Protected from apoptosis by Z-LEHD-FMK | nih.gov |
| SW480 | TRAIL | Not protected from apoptosis by Z-LEHD-FMK | nih.gov |
| Human Hepatocytes | TRAIL | Protected from apoptosis by Z-LEHD-FMK | nih.gov |
| Jurkat | Staurosporine | Induction of caspase-9 activity | nih.gov |
Prospective Development of this compound Analogs for Enhanced Research Capabilities
To address the limitations of this compound and to expand the toolkit for apoptosis research, there is ongoing development of novel analogs with improved characteristics.
Enhanced Specificity and Sensitivity: Efforts are focused on modifying the peptide sequence to create substrates that are more exclusively cleaved by caspase-9, thereby reducing off-target effects. Additionally, the development of novel fluorophores with improved quantum yields and spectral properties can enhance the sensitivity of the assay.
Colorimetric Substrates: For laboratories not equipped with fluorescence plate readers, colorimetric analogs such as Ac-LEHD-pNA (N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide) have been developed. cephamls.comcephamls.comelabscience.comcephamlsi.com Cleavage of this substrate releases p-nitroaniline (pNA), which can be quantified using a standard spectrophotometer.
In Vivo Imaging Probes: A major area of development is the creation of this compound analogs suitable for in vivo imaging of apoptosis. This involves conjugating the caspase-9 substrate sequence to near-infrared (NIR) fluorophores or positron-emitting radionuclides. These probes could enable the non-invasive monitoring of apoptosis in living organisms, which would be invaluable for preclinical drug development and disease diagnosis.
The continued refinement of caspase-9 substrates based on the this compound scaffold promises to provide researchers with more precise and versatile tools to investigate the intricate mechanisms of apoptosis.
| Parameter | This compound |
| Enzyme | Caspase-9 |
| kcat/KM (μM⁻¹s⁻¹) | 12.8 x 10⁴ |
| Reference | nih.gov |
Q & A
Q. What is the biochemical mechanism of Ac-LEHD-AFC in caspase activity assays?
this compound is a fluorogenic substrate that detects caspase-4, -5, or -9 activity. Caspases cleave the peptide bond after the aspartic acid (D) residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. The fluorescence intensity (excitation/emission: 400/505 nm) correlates with enzymatic activity. This mechanism is critical for quantifying apoptosis in cell lysates or purified enzyme systems .
Q. What are the standard protocols for using this compound in caspase-9 assays?
A typical protocol involves:
- Preparing a reaction buffer (0.1 M HEPES, pH 7.5, 20% glycerol, 5 mM DTT, 0.5 mM EDTA).
- Diluting cell lysate or purified caspase-9 (15 ng) in buffer and incubating at 30°C for 30 minutes.
- Adding 20 µL of 20 mM this compound (in DMSO) to initiate the reaction.
- Measuring fluorescence over time and calibrating with free AFC standards .
Q. How should researchers interpret conflicting fluorescence data in caspase-9 assays?
Discrepancies may arise from:
- DTT interference : High concentrations (>5 mM) can inhibit caspases.
- Substrate stability : Prolonged storage of DMSO solutions at -20°C beyond one year reduces activity.
- Enzyme specificity : Cross-reactivity with caspase-4/-5 requires validation via Western blotting or selective inhibitors .
Advanced Research Questions
Q. How can researchers optimize this compound assays for low-abundance caspases in complex biological samples?
- Pre-concentration : Use centrifugal filters to concentrate lysates.
- Inhibition of competing proteases : Add 10 µM z-VAD-fmk (pan-caspase inhibitor) to block non-specific activity.
- Signal amplification : Combine with caspase-9-specific antibodies in a fluorescence polarization assay .
Q. What strategies address substrate specificity challenges when caspases-4, -5, and -9 are co-expressed?
- Kinetic differentiation : Measure initial reaction rates (caspase-9 has a higher for this compound than caspase-4/-5).
- Selective inhibitors : Use z-LEHD-fmk (caspase-9 inhibitor) or CRISPR-knockout models to isolate contributions .
Q. How should researchers validate this compound-based findings when contradicting apoptosis markers (e.g., TUNEL vs. caspase activity)?
- Multiparametric analysis : Combine this compound assays with Annexin V staining and mitochondrial membrane potential (ΔΨm) measurements.
- Time-course studies : Caspase-9 activation often precedes DNA fragmentation; sampling at multiple timepoints resolves temporal discrepancies .
Methodological Considerations
Q. What controls are essential for ensuring assay reproducibility?
- Positive control : Staurosporine-treated cells or recombinant caspase-9.
- Negative control : Lysates from caspase-9-knockout cells or pre-treatment with z-LEHD-fmk.
- Fluorescence calibrators : Free AFC standards (10–30 µM) to normalize batch-to-batch variability .
Q. How can researchers mitigate batch variability in this compound substrate quality?
- HPLC validation : Verify purity (>99.9%) before use.
- Aliquot storage : Store substrate in single-use aliquots at -20°C to prevent freeze-thaw degradation .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-dependent caspase-9 activation?
Q. How should researchers document this compound protocols for peer-reviewed publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
